Disperse Red 11

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

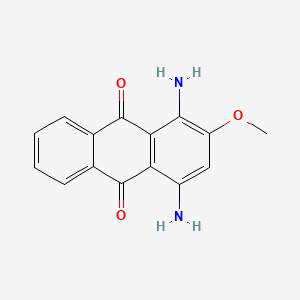

1,4-diamino-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJTJITXCHUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062677 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,4-Diamino-2-methoxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2872-48-2 | |

| Record name | Disperse Red 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 62015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 11 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6QO8D4UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 1,4-diamino-2-methoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 1,4-diamino-2-methoxyanthraquinone. While the individual steps are based on established and documented chemical transformations of anthraquinone and its derivatives, the complete sequence for this specific molecule has not been explicitly reported in the reviewed literature. Therefore, this guide should be considered a theoretical framework, and optimization of reaction conditions would be necessary for practical implementation.

Introduction

1,4-diamino-2-methoxyanthraquinone is a substituted anthraquinone derivative with potential applications in medicinal chemistry and materials science due to the versatile chemical properties of the anthraquinone scaffold. This guide provides a detailed, step-by-step proposed synthesis pathway, complete with experimental protocols derived from analogous reactions, quantitative data where available, and visual representations of the chemical transformations and workflows.

Proposed Synthesis Pathway

The proposed synthesis of 1,4-diamino-2-methoxyanthraquinone commences with the well-established synthesis of 1,4-dihydroxyanthraquinone (Quinizarin). This is followed by a reduction to its leuco form, which facilitates a selective methoxylation at the 2-position. Subsequent amination of the methoxylated intermediate is proposed to yield the final product.

An In-depth Technical Guide to the Physical and Chemical Properties of CAS Number 2872-48-2 (Disperse Red 11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 2872-48-2, commonly known as Disperse Red 11. This document collates available data on its identity, physicochemical characteristics, and spectral information. Detailed experimental methodologies for key analytical techniques are presented to aid in the replication and validation of these properties. Furthermore, this guide includes a visualization of a relevant biological pathway associated with anthraquinone derivatives, the class of compounds to which this compound belongs, to provide context for its potential biological interactions.

Chemical Identity and Structure

-

CAS Number: 2872-48-2

-

IUPAC Name: 1,4-diamino-2-methoxyanthracene-9,10-dione[3][4]

-

Synonyms: 1,4-Diamino-2-methoxyanthraquinone, C.I. 62015[3]

-

Molecular Formula: C₁₅H₁₂N₂O₃

-

Molecular Weight: 268.27 g/mol

-

Chemical Class: Anthraquinone Dye

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature, particularly for melting and boiling points. Where conflicting data is present, the most frequently cited and contextually appropriate values are provided, with notations of other reported values.

| Property | Value | Source(s) |

| Physical Appearance | Dark red to black powder. | |

| Melting Point | 241.85 °C (515 K) | |

| Note: Other sources report 242 °C. | ||

| Boiling Point | 575.6 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water. Soluble in ethanol and acetone. | |

| Density | 1.429 g/cm³ (Predicted) | |

| Vapor Pressure | 2.98E-13 mmHg at 25°C |

Spectral and Electrochemical Data

| Data Type | Value | Source(s) |

| UV-Vis λmax | ~480 nm (estimated in ethanol) | |

| Electrochemical Data | Reduction peak at -680 mV; Oxidation peaks at -380 mV and 1010 mV (in 50% aqueous ethanol). | |

| Mass Spectrometry | Key fragments observed in GC-MS analysis. | |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr-Pellet). |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds and dyes.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

The solubility of disperse dyes is a critical parameter for their application in dyeing processes.

Methodology: Spectrophotometric Analysis

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, acetone, water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pore filter.

-

Quantification: A known volume of the clear, saturated solution is diluted appropriately. The concentration of the dissolved dye is then determined using UV-Vis spectrophotometry by measuring the absorbance at its λmax and using a pre-established calibration curve.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore of the dye.

Methodology:

-

Solution Preparation: A dilute solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol).

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated with a blank solution (the pure solvent).

-

Spectral Scan: The absorbance of the dye solution is measured over a range of wavelengths (e.g., 300-700 nm) to identify the λmax.

-

Data Analysis: The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Cyclic Voltammetry

Cyclic voltammetry provides information on the electrochemical properties of a compound, such as its reduction and oxidation potentials.

Methodology:

-

Electrolyte Solution: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Voltage Scan: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential.

-

Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram, from which the peak potentials for oxidation and reduction can be determined.

Biological Activity and Signaling Pathways

This compound, as an anthraquinone derivative, may share some biological activities with other compounds in this class. Anthraquinones are known to have various biological effects, including potential anticancer activity. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger cellular signaling cascades leading to apoptosis.

Caption: Proposed signaling pathway for anthraquinone-induced apoptosis via ROS generation.

Synthesis and Manufacturing

The synthesis of this compound typically involves the methylation of 1,4-diaminoanthraquinone. A general manufacturing method involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide, followed by hydrolysis to replace the sulfonic acid group with a hydroxyl group, and subsequent methylation.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety and Toxicology

This compound is classified as harmful if swallowed and may cause skin and respiratory irritation. Acute toxicity studies in rats have shown an oral LD50 of greater than 5 g/kg for females and between 0.7 and 1.0 g/kg for males. Dermal LD50 in rabbits is greater than 2 g/kg. Mutagenicity studies have produced mixed results, with some studies suggesting that mutagenicity may be dependent on impurities in the dye lot.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of CAS number 2872-48-2, this compound. The compiled data, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists. The visualization of a potential biological pathway offers a starting point for further investigation into the bioactivity of this and related anthraquinone dyes. It is recommended that users of this compound consult the primary literature and safety data sheets for the most current and detailed information.

References

Disperse Red 11 molecular formula and weight

An In-depth Technical Guide to Disperse Red 11: Molecular Properties

This guide provides core molecular information for this compound, a synthetic anthraquinone dye. The data is presented for researchers, scientists, and professionals in drug development and material science who require precise chemical identifiers and properties.

This compound, also known by its IUPAC name 1,4-diamino-2-methoxyanthraquinone, is a water-insoluble red disperse dye.[1] It is utilized in the plastics and textile industries for coloring materials such as polyester, polyamide, and polyvinylchloride.[1]

The fundamental molecular attributes of this compound are summarized below. This data is critical for analytical studies, formulation development, and chemical synthesis.

Quantitative Molecular Data

The molecular formula and weight are foundational parameters for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₃ | PubChem[2], NIST[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 268.27 g/mol | PubChem, World Dye Variety |

| Monoisotopic Mass | 268.08479225 Da | PubChem |

| CAS Registry Number | 2872-48-2 | NIST, Santa Cruz Biotechnology |

Visualization of Core Properties

To illustrate the direct relationship between the compound and its primary molecular identifiers, the following diagram maps the common name to its molecular formula and weight.

Experimental Protocols

The molecular formula and weight presented in this guide are computationally derived and confirmed through standard analytical techniques as referenced in public chemical databases. Key methodologies for empirical determination include:

-

Mass Spectrometry (MS): Techniques such as GC-MS are used to determine the mass-to-charge ratio, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the molecular structure, which helps to confirm the atomic composition and arrangement.

-

Elemental Analysis: Empirically determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen), which is used to derive the empirical and molecular formulas.

Detailed protocols for these standard analytical methods are widely available and are not reiterated here. The data provided is based on aggregated results from established chemical information sources.

References

Spectroscopic Analysis of Disperse Red 11: A Technical Guide

Introduction: Disperse Red 11, with the IUPAC name 1,4-diamino-2-methoxyanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular formula is C₁₅H₁₂N₂O₃, and it has a molar mass of 268.27 g/mol .[3][4] This dye is notable for its use in coloring synthetic fibers such as polyester, polyamide, and polyurethane, as well as in plastics and cosmetics.[2] Due to its water-insoluble nature, it is applied as a dispersion. The characterization and quality control of this compound heavily rely on spectroscopic techniques, which provide detailed information about its molecular structure and purity. This guide provides an in-depth overview of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to analyze the electronic transitions within the dye molecule, which are responsible for its color. The extended system of conjugated double bonds in the anthraquinone core of this compound results in strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation:

| Parameter | Value | Solvent |

| λmax | ~520 nm | Not Specified |

(Data sourced from Benchchem)

Experimental Protocol:

A solution of this compound is prepared by dissolving a small, accurately weighed sample in a suitable transparent solvent, such as ethanol or dimethylformamide (DMF). The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer. A cuvette is first filled with the pure solvent to record a baseline or "blank" spectrum, which is then subtracted from the sample's spectrum. The cuvette is then rinsed and filled with the dye solution. The absorbance spectrum is recorded over a wavelength range, typically from 200 to 800 nm, to determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds, such as N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Data Presentation:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | N-H stretching (primary amine) |

| ~3050 | Aromatic C-H stretching |

| ~2950 - 2850 | Aliphatic C-H stretching (methoxy group) |

| ~1620 | N-H bending |

| ~1600 | C=O stretching (quinone) |

| ~1580, 1450 | Aromatic C=C stretching |

| ~1250 | C-O stretching (aryl ether) |

| ~1100 | C-N stretching |

(Characteristic IR absorption ranges for functional groups present in this compound)

Experimental Protocol:

For a solid sample like this compound, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: A small amount of the dye (1-2 mg) is ground to a fine powder with approximately 100-200 mg of dry KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal, where it interacts with the sample at the surface, and the resulting spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Multiplet | 2H | Aromatic H (protons on the unsubstituted benzene ring) |

| ~7.8 - 7.6 | Multiplet | 2H | Aromatic H (protons on the unsubstituted benzene ring) |

| ~7.2 | Singlet | 1H | Aromatic H (proton on the substituted ring) |

| ~5.5 - 4.5 | Broad Singlet | 4H | -NH₂ protons |

| ~3.9 | Singlet | 3H | -OCH₃ protons |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 180 | C=O (quinone carbons) |

| ~150 - 145 | Aromatic C attached to -NH₂ |

| ~140 - 135 | Aromatic C attached to -OCH₃ |

| ~135 - 130 | Quaternary aromatic C |

| ~130 - 125 | Aromatic C-H |

| ~120 - 115 | Quaternary aromatic C |

| ~110 - 105 | Aromatic C-H |

| ~60 | -OCH₃ |

Experimental Protocol:

To prepare an NMR sample, approximately 5-20 mg of this compound would be dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube. The choice of solvent is crucial as the dye must be fully soluble. The tube is then capped and placed in the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data through a series of radiofrequency pulses and acquisitions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Technical Guide: Solubility of Disperse Red 11 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 11 (C.I. 62015), an anthraquinone-based dye. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields, including the textile and plastics industries, as well as for toxicological and pharmacological research.[1] This document outlines its chemical properties, presents available solubility data, and details the experimental protocols for solubility determination.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol , is a non-ionic, water-insoluble dye.[1][2][3][4] Its IUPAC name is 1,4-diamino-2-methoxy-9,10-anthraquinone. The structure consists of a planar anthraquinone core with amino and methoxy group substitutions, which are responsible for its red color. Due to its low water solubility, it is classified as a disperse dye, primarily used for dyeing hydrophobic synthetic fibers like polyester, polyamide, and acetate. It is typically applied from a fine aqueous dispersion, where the dye "dissolves" into the polymer matrix to form a solid-solid solution.

Key Chemical and Physical Properties:

-

CAS Number: 2872-48-2

-

Molecular Formula: C₁₅H₁₂N₂O₃

-

Molecular Weight: 268.27 g/mol

-

Appearance: Black powder

-

Melting Point: 242 °C

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions and some specific quantitative values have been reported. The dye is noted to be soluble in ethanol and acetone. A specific value for its solubility in water has been determined to be 693.4 µg/L at 25 °C.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 693.4 µg/L | |

| Ethanol | Not Specified | Soluble | |

| Acetone | Not Specified | Soluble |

The lack of extensive quantitative data highlights an area for further research, particularly for solvents commonly used in industrial dyeing processes, analytical chemistry, and formulation development.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble dye like this compound can be determined using several established methods. The two most common and reliable methods are the gravimetric method and the spectrophotometric method.

The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of solvent.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated. A magnetic stirrer or an orbital shaker can be used for this purpose.

-

Separation of Undissolved Solid: The saturated solution is allowed to stand undisturbed at the constant temperature to let the excess, undissolved dye settle. The supernatant is then carefully separated from the solid residue using filtration (e.g., with a syringe filter, pore size 0.45 µm) or centrifugation followed by decantation. This step is critical to ensure no solid particles are carried over.

-

Solvent Evaporation: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then slowly evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until only the dry dye residue remains.

-

Mass Determination: The evaporating dish containing the dry residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.

-

Calculation of Solubility: The mass of the dissolved dye is calculated by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue. The solubility is then expressed in grams per liter (g/L) or other appropriate units by relating the mass of the residue to the volume of the filtrate used.

This indirect analytical method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. It is particularly suitable for colored compounds like this compound.

Detailed Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute, non-saturated solution of this compound is prepared in the chosen solvent. This solution is scanned using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength at which maximum absorbance occurs (λmax). All subsequent measurements will be performed at this wavelength for maximum sensitivity.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law, this should result in a linear relationship. The equation of the line (y = mx + c) is determined, which will be used to find the concentration of the unknown saturated solution.

-

Preparation and Analysis of the Saturated Solution: A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method (Steps 1-3).

-

Dilution and Measurement: A small, known volume of the clear, saturated filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the calibration curve. A serial dilution may be necessary. The absorbance of this diluted solution is then measured at λmax.

-

Calculation of Solubility: The concentration of the diluted solution is calculated from its measured absorbance using the equation from the calibration curve. This value is then multiplied by the dilution factor to determine the original concentration of the saturated solution. This final concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

Mutagenicity of Disperse Red 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenicity studies conducted on Disperse Red 11, an anthraquinone-based dye. The information is compiled from various toxicological assessments to assist researchers and professionals in understanding its genotoxic potential.

Executive Summary

This compound has demonstrated mixed results in mutagenicity assays. While some studies have shown it to be non-mutagenic, others indicate a potential for genotoxicity, which may be influenced by the specific dye lot and the presence of contaminants. Evidence from bacterial reverse mutation assays, in vitro mammalian cell gene mutation tests, and chromosomal aberration assays points towards a weak but detectable mutagenic activity under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various mutagenicity studies on this compound.

Table 1: Ames Test (Salmonella typhimurium) Results

| Strain | Metabolic Activation (S9) | Result | Remarks |

| TA1535 | With and Without | Negative | No significant increase in revertant colonies.[1] |

| TA100 | With and Without | Negative | No significant increase in revertant colonies.[1] |

| TA98 | Without | Negative | No significant increase in revertant colonies.[1] |

| TA98 | With | Positive (Weak) | Lot 2 showed a low level of mutagenic activity (3.8 revertants/µg).[1] |

| TA1538 | Without | Negative | No significant increase in revertant colonies.[1] |

| TA1538 | With | Positive (Weak) | Lot 2 showed significant mutagenic activity. |

Table 2: In Vitro Mammalian Cell Mutagenicity Assay Results

| Cell Line | Assay | Metabolic Activation (S9) | Result | Quantitative Data |

| Mouse Lymphoma (L5178Y/TK+/-) | Gene Mutation (tk locus) | Not specified | Positive | 264 mutants/10⁶ survivors. |

| Mouse Lymphoma (L5178Y/TK+/-) | Micronucleus (MN) | Not specified | Positive | 109 MN/1000 cells at 15% survival. |

| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchange (SCE) | Not specified | Positive | Increased frequency of SCE. |

| Chinese Hamster Ovary (CHO) | Gene Mutation (HGPRT) | Not specified | Positive (Lot 2) | Increased mutations in the HGPRT assay. |

| Chinese Hamster Ovary (CHO) | Chromosomal Aberration | Not specified | Negative | Not clastogenic. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of results. The following are generalized protocols based on standard toxicological testing procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.

-

Strain Selection : Tester strains such as TA98, TA100, TA1535, and TA1538 are selected. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens (e.g., frameshift, base-pair substitution).

-

Metabolic Activation : The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to determine if the substance itself is mutagenic or if its metabolites are.

-

Exposure : The tester strains are exposed to various concentrations of this compound on a minimal agar plate containing a trace amount of histidine. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

-

Incubation : The plates are incubated at 37°C for 48-72 hours.

-

Scoring : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay)

This assay evaluates the potential of a substance to induce gene mutations in cultured mammalian cells, such as the L5178Y/TK+/- mouse lymphoma cell line.

-

Cell Culture : Mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-), are cultured in an appropriate medium.

-

Treatment : The cells are exposed to various concentrations of this compound, both with and without metabolic activation (S9), for a specific period (e.g., 4 hours).

-

Expression Period : After treatment, the cells are washed and cultured in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the TK locus.

-

Selection : The cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue, such as trifluorothymidine (TFT). Cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and will form colonies, while non-mutated cells (TK+/-) will not survive.

-

Colony Sizing : The resulting colonies are often sized to distinguish between small (indicative of clastogenic events) and large (indicative of point mutations) colonies.

-

Data Analysis : The mutation frequency is calculated by dividing the number of mutant colonies by the number of surviving cells. A significant, dose-dependent increase in mutation frequency indicates a mutagenic effect.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a substance to cause chromosomal damage.

-

Cell Culture and Treatment : A suitable cell line (e.g., Chinese Hamster Ovary cells) is cultured and treated with various concentrations of this compound, with and without S9 activation.

-

Cytochalasin B Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining : After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis : The cells are analyzed under a microscope to determine the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

-

Data Analysis : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the mutagenicity assessment of this compound.

Caption: Workflow for the Ames Test.

Caption: Workflow for In Vitro Mammalian Cell Assays.

Caption: Logic of this compound Mutagenicity Results.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Disperse Red 11

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Red 11 (C.I. 62015) is a synthetic anthraquinone-based dye widely utilized in the textile and plastics industries for coloring materials such as polyester, polyamide, and polyvinylchloride.[1][2] Its chemical name is 1,4-diamino-2-methoxy-9,10-anthraquinone.[1][3] Due to its chemical stability and low water solubility, this compound exhibits high persistence in the environment upon its release in industrial effluents. The complex aromatic structure of anthraquinone dyes makes them resistant to conventional wastewater treatment methods, leading to environmental and health concerns.[4] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, degradation pathways, and toxicity of this compound, along with detailed experimental protocols for its study.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its chemical and physical properties. Its low water solubility contributes to its tendency to partition into sludge and sediments, while its stable anthraquinone core makes it recalcitrant to degradation.

| Property | Value | Reference |

| CAS Number | 2872-48-2 | |

| Molecular Formula | C₁₅H₁₂N₂O₃ | |

| Molecular Weight | 268.27 g/mol | |

| IUPAC Name | 1,4-diamino-2-methoxyanthracene-9,10-dione | |

| Synonyms | C.I. 62015, 1,4-diamino-2-methoxyanthraquinone | |

| Appearance | Black powder | |

| Melting Point | 241.85 - 242 °C | |

| Boiling Point | 575.6 ± 50.0 °C (Predicted) | |

| Water Solubility | 693.4 µg/L at 25 °C (Very low) | |

| Organic Solubility | Soluble in ethanol and acetone | |

| Chemical Class | Anthraquinone Dye |

Environmental Fate and Degradation Pathways

This compound is characterized by its persistence in aquatic and terrestrial environments. Its degradation is slow and often requires specialized biotic or abiotic processes.

Biotic Degradation

Anthraquinone dyes like this compound are generally considered less biodegradable than azo dyes. Effective biological treatment often relies on microbial consortia capable of producing potent lignocellulolytic enzymes or on sequential anaerobic-aerobic processes to achieve complete mineralization.

Under anaerobic conditions, initial breakdown can occur, followed by further degradation of the resulting intermediates under aerobic conditions. Studies on similar disperse dyes have shown that various microorganisms, including bacteria, fungi, and microalgae, can achieve high decolorization efficiencies. For instance, a consortium of fungus (Aspergillus sp.) and microalgae (Chlorella sorokiniana) effectively decolorized a similar anthraquinone dye, Disperse Red 3B, with key contributions from lignin peroxidase and manganese peroxidase enzymes.

| Microorganism/Consortium | Target Dye | Conditions | Degradation Efficiency (%) | Reference |

| Rhizosphere bacterial consortium (Pseudomonas, Lysinibacillus, Citrobacter) | Disperse Red (Azo) | Alternating anaerobic-aerobic cycles | 98.47% decolorization | |

| Paenochrobactrum glaciei | Disperse Red 167 (Azo) | Aerobic, 24h, 50 mg/L | 84.8% decolorization | |

| Enterococcus faecalis | Disperse Red F3B (Azo) | Microaerophilic, 50°C, 5h | 94% decolorization | |

| Aspergillus sp. XJ-2 & Chlorella sorokiniana XJK | Disperse Red 3B (Anthraquinone) | Co-culture, optimized conditions | 98.09% decolorization |

Note: Data for structurally related or other disperse dyes are included to illustrate the potential of microbial degradation, as specific studies on this compound are limited.

Caption: Generalized workflow for the microbial degradation of this compound.

Abiotic Degradation

Abiotic processes, particularly Advanced Oxidation Processes (AOPs), are highly effective for degrading recalcitrant dyes like this compound.

Photodegradation: The photodegradation of this compound can occur, but its efficiency is influenced by the surrounding medium. Studies on the structurally similar Disperse Orange 11 have shown that in a polymer matrix, photodegradation can be reversible, whereas in liquid solutions, it is typically an irreversible process.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules into simpler, less toxic compounds. These methods are capable of achieving high color and Chemical Oxygen Demand (COD) removal.

-

Fenton Process: Utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in acidic conditions to produce •OH radicals.

-

Ozonation: Employs ozone (O₃) as a powerful oxidant to break down the dye's chromophoric structure.

-

Photocatalysis (e.g., UV/TiO₂): Uses a semiconductor catalyst (like TiO₂) activated by UV light to generate reactive oxygen species.

| Process | Reagents/Catalyst | Typical pH | Color Removal (%) | COD Removal (%) | Reference |

| Fenton Process | FeSO₄, H₂O₂ | ~3 | >95% | ~83% | |

| Ozonation | O₃ | Varies | Up to 90% | ~10% | |

| Photocatalysis | UV, TiO₂ | Varies | High | High | |

| UV/H₂O₂ | UV, H₂O₂ | Varies | ~89% | ~63-75% |

Note: Performance data is based on studies of similar disperse and anthraquinone dyes.

Caption: General mechanism of dye degradation via Advanced Oxidation Processes (AOPs).

Toxicity Profile

The toxicity of this compound and its degradation byproducts is a critical aspect of its environmental impact assessment. Incomplete degradation can lead to the formation of aromatic intermediates that may be more toxic than the parent dye.

| Test Type | Organism/System | Endpoint/Result | Reference |

| Acute Oral Toxicity | Male Rats | LD₅₀: 0.7 - 1.0 g/kg | |

| Acute Oral Toxicity | Female Rats | LD₅₀: > 5 g/kg | |

| Acute Dermal Toxicity | Rabbits | LD₅₀: > 2 g/kg | |

| Skin Irritation | Rabbits | Mild to moderate irritant | |

| Eye Irritation | Rabbits | Negative | |

| Mutagenicity | Bacterial Assays (Ames Test) | Mixed results, possibly due to contaminants | |

| GHS Classification | - | H302: Harmful if swallowed |

While this compound shows lower acute toxicity compared to some azo dyes, its degradation must be complete to ensure the detoxification of the effluent. The formation of toxic aromatic amines is a significant concern with many synthetic dyes, underscoring the need for analytical monitoring of treated wastewater.

Experimental Protocols

Protocol for Microbial Degradation Assay

This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial consortium.

-

Inoculum Preparation: Isolate a microbial consortium from a dye-contaminated site (e.g., textile effluent sludge). Enrich the culture in a nutrient broth containing a low concentration of this compound for acclimatization.

-

Culture Medium: Prepare a suitable sterile liquid medium (e.g., Nutrient Broth or a mineral salts medium) supplemented with a carbon source like glucose.

-

Experimental Setup:

-

In 250 mL Erlenmeyer flasks, add 100 mL of the sterile medium.

-

Add this compound from a stock solution to achieve the desired final concentration (e.g., 50-100 mg/L).

-

Inoculate the flasks with a standardized amount (e.g., 5% v/v) of the acclimatized microbial culture.

-

Prepare a sterile, uninoculated control flask to check for abiotic decolorization.

-

-

Incubation: Incubate the flasks at an optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0). To test different conditions, incubate flasks under both static (microaerophilic/anaerobic) and shaking (aerobic) conditions.

-

Sampling and Analysis:

-

Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (0, 12, 24, 48, 72 hours).

-

Centrifuge the samples to pellet the biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100.

-

Protocol for Degradation by Fenton Process

This protocol describes a typical lab-scale Fenton oxidation experiment.

-

Solution Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 100 mg/L) in a glass beaker reactor.

-

pH Adjustment: Adjust the initial pH of the dye solution to ~3.0 using H₂SO₄ or HCl, as the Fenton reaction is most efficient in acidic conditions.

-

Initiation of Reaction:

-

Add a predetermined amount of the Fe²⁺ source (e.g., FeSO₄·7H₂O).

-

Begin the reaction by adding the required volume of H₂O₂ (e.g., 30% w/v solution) to the reactor while stirring continuously.

-

-

Reaction Monitoring:

-

Collect samples at specific time intervals.

-

Immediately quench the reaction in the samples by adding a strong base (like NaOH) to raise the pH above 8.0, which stops the production of hydroxyl radicals.

-

-

Analysis:

-

Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.

-

Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer.

-

Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the extent of mineralization.

-

Caption: A typical experimental workflow for studying the degradation of this compound.

Conclusion

This compound is an environmentally persistent anthraquinone dye characterized by low biodegradability. While its acute toxicity is moderate compared to certain azo dyes, its recalcitrance and the potential for the formation of harmful intermediates during incomplete degradation pose a significant environmental risk. Effective removal from wastewater requires the application of advanced biotic or abiotic treatment technologies. Microbial consortia operating under optimized conditions (e.g., sequential anaerobic/aerobic) and Advanced Oxidation Processes (AOPs) like the Fenton process have demonstrated high efficacy in degrading this class of dyes. Future research should focus on optimizing these degradation processes for industrial-scale applications and conducting thorough toxicological assessments of the treated effluents to ensure complete mineralization and environmental safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 11, an anthraquinone-based dye, is widely utilized in the textile and plastics industries for coloring synthetic materials such as polyester, polyamide, and polyvinylchloride.[1] Its prevalence necessitates robust and reliable analytical methods for quantification to ensure product quality, assess environmental presence, and for safety and toxicological studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV), and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

A summary of quantitative data for the described analytical methods is presented below, allowing for easy comparison of their performance characteristics.

Table 1: Summary of Quantitative Data for this compound Analysis

| Parameter | HPLC-MS/MS | HPLC-UV (General Method) | UV-Vis Spectrophotometry |

| Linearity (r²) | >0.993 | Typically >0.99 | Typically >0.99 |

| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | Method dependent | Method dependent |

| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | Method dependent | Method dependent |

| Wavelength (λmax) | N/A (MRM detection) | ~520 nm | ~520 nm[1] |

| Matrix | Textiles | Textiles, Plastics | Aqueous Solutions |

| Selectivity | High | Moderate to High | Low to Moderate |

| Throughput | High | High | Moderate |

*Note: The LOD and LOQ ranges for HPLC-MS/MS are based on a study of 47 synthetic dyes, including this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it an ideal method for the trace-level quantification of this compound in complex matrices like textiles.

Experimental Protocol

1. Sample Preparation (Textile Matrix)

-

Weigh 1.0 g of the textile sample, cut into small pieces.

-

Place the sample in a 50 mL conical tube.

-

Add 20 mL of methanol.

-

Sonicate the sample at 50°C for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.

2. HPLC-MS/MS Conditions

-

HPLC System: A UHPLC system is recommended for optimal performance.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, linearly increasing to a high percentage to elute the analyte.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by infusing a standard solution.

3. Quantification Quantification is typically performed using an external calibration curve prepared from a certified reference standard of this compound.

Experimental Workflow

Caption: Workflow for HPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Experimental Protocol

1. Sample Preparation Follow the same sample preparation protocol as described for HPLC-MS/MS. For plastic matrices, a dissolution and precipitation method may be required.

2. HPLC-UV Conditions

-

HPLC System: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile or Methanol

-

-

Elution: Isocratic or gradient elution can be used. A starting point could be a 70:30 (v/v) mixture of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Approximately 520 nm, which corresponds to the visible absorbance maximum of this compound.[1] The optimal wavelength should be confirmed by running a spectrum of a standard solution.

3. Quantification Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Logical Workflow for Method Development

Caption: Logical workflow for HPLC-UV method development.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in solutions, particularly for quality control purposes where the matrix is not complex.

Experimental Protocol

1. Standard Preparation

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent where it is soluble and stable (e.g., methanol or dimethylformamide).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

2. Sample Preparation (Aqueous Matrix)

-

If the sample is a solid, dissolve a known weight in a suitable solvent and dilute to a concentration within the calibration range.

-

If the sample is a liquid, dilute it with the solvent used for the calibration standards to bring the absorbance into the optimal range (typically 0.1 - 1.0).

3. Measurement

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum of a standard solution from approximately 300 to 700 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 520 nm.[1]

-

Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

4. Quantification

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Workflow for UV-Vis Quantification

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

References

Application Note: HPLC Separation of Disperse Red 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Disperse Red 11, an anthraquinone-based synthetic dye. The described protocol utilizes a reversed-phase C18 column with a gradient elution of an ammonium acetate buffer and acetonitrile. This method is suitable for the analysis of this compound in various sample matrices, including textiles and wastewater, and can be implemented for quality control, environmental monitoring, and research purposes.

Introduction

This compound (C.I. 62015) is a synthetic dye widely used in the textile industry for coloring polyester and other synthetic fibers. Due to its potential environmental impact and the presence of impurities, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of such dyes due to its high sensitivity and selectivity. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm particle size) is recommended.[1]

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Reagents: Ammonium acetate.

-

Standard: this compound reference standard.

Chromatographic Conditions

A gradient elution is employed for the separation.[1]

| Parameter | Condition |

| Mobile Phase A | 10 mmol Ammonium Acetate, pH 3.6 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 510 nm (approximate λmax for red dyes) |

| Injection Volume | 5 µL |

| Run Time | 30 minutes |

Gradient Program: [1]

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 7.0 | 60 |

| 17.0 | 98 |

| 24.0 | 98 |

| 24.1 | 40 |

| 30.0 | 40 |

Preparation of Solutions

-

Mobile Phase A (10 mmol Ammonium Acetate, pH 3.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 10 mmol solution. Adjust the pH to 3.6 with a suitable acid (e.g., formic acid or acetic acid).

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (for Textile Samples)

-

Accurately weigh a representative portion of the textile sample.

-

Extract the dye using a suitable solvent such as methanol. Sonication can be used to enhance extraction efficiency.

-

Centrifuge the extract to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be validated in your laboratory.

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 9.5 minutes (dependent on system)[1] |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

For this application, a signaling pathway diagram is not applicable as the process is an analytical chemistry workflow. The logical relationship of the experimental steps is detailed in the workflow diagram above.

References

Application Note: Analysis of Disperse Red 11 Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

[For Research Use Only]

Abstract

This application note details a comprehensive protocol for the analysis of thermal decomposition products of Disperse Red 11 (1,4-diamino-2-methoxyanthraquinone), an anthraquinone dye, using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Understanding the thermal degradation profile of such dyes is critical for assessing their environmental impact, ensuring safety in manufacturing and use, and for quality control in industries such as textiles and plastics. This document provides a detailed experimental workflow, instrument parameters, and a summary of expected decomposition products based on the analysis of structurally similar anthraquinone dyes.

Introduction

This compound is a synthetic anthraquinone dye widely used for coloring textiles, plastics, and in cosmetic applications.[1][2] Its thermal stability is a key factor during processing and application, as elevated temperatures can lead to decomposition, potentially forming hazardous byproducts. Py-GC/MS is a powerful analytical technique for characterizing the thermal degradation of polymeric materials and non-volatile compounds like dyes.[3] This method involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile fragments by GC/MS.

Experimental Protocol

This protocol is based on established methods for the Py-GC/MS analysis of anthraquinone and other disperse dyes.[4]

1. Sample Preparation

-

A small amount of this compound powder (approximately 0.1-0.5 mg) is accurately weighed into a pyrolysis sample cup.

-

No further sample preparation is required for solid dye samples.

2. Instrumentation

-

Pyrolyzer: A micro-furnace pyrolyzer coupled to a GC/MS system.

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI).

3. Py-GC/MS Parameters

| Parameter | Value |

| Pyrolysis | |

| Pyrolysis Temperature | 600 °C (Isothermal) |

| Pyrolysis Time | 15 seconds |

| Interface Temperature | 280 °C |

| Gas Chromatograph | |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector Temperature | 280 °C |

| Split Ratio | 50:1 |

| Oven Program | Initial: 50 °C (hold for 2 min) Ramp 1: 10 °C/min to 280 °C (hold for 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-550 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

4. Data Analysis

-

The identification of individual decomposition products is performed by comparing their mass spectra with reference spectra in the NIST/Wiley library.

-

Semi-quantitative analysis can be performed based on the relative peak areas of the identified compounds in the total ion chromatogram (TIC).

Experimental Workflow

Caption: Experimental workflow for the Py-GC/MS analysis of this compound.

Expected Thermal Decomposition Products

Based on studies of structurally similar anthraquinone dyes, such as Disperse Red 9 and Disperse Red 3B, the thermal decomposition of this compound is expected to yield a variety of smaller aromatic and aliphatic compounds. The primary degradation pathway likely involves the cleavage of the substituent groups from the anthraquinone core, followed by the fragmentation of the ring structure itself.

Table 1: Potential Thermal Decomposition Products of this compound

| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) | Relative Abundance (%) |

| tbd | Methanol | CH₄O | 31, 29 | tbd |

| tbd | Aniline | C₆H₇N | 93, 66, 39 | tbd |

| tbd | Phenol | C₆H₆O | 94, 66, 65 | tbd |

| tbd | 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238, 210, 182 | tbd |

| tbd | Phthalic anhydride | C₈H₄O₃ | 148, 104, 76 | tbd |

| tbd | Naphthalene | C₁₀H₈ | 128, 102, 77 | tbd |

| tbd | Benzonitrile | C₇H₅N | 103, 76 | tbd |

Note: The retention times and relative abundances are to be determined experimentally. The listed compounds are predicted based on the fragmentation of the parent molecule and data from similar compounds.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be conceptualized as a series of bond-breaking events initiated by high temperature.

References

- 1. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstc.org [pstc.org]

- 4. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Disperse Red 11 as an Investigational Fluorescent Probe for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for investigational purposes only. Disperse Red 11 is an anthraquinone-based dye traditionally used in the textile and plastics industries.[1][2][3] While some anthraquinone derivatives have been explored for biological imaging, there is currently a lack of published scientific literature detailing the use of this compound as a fluorescent probe for cellular imaging. The information presented herein is based on the general properties of anthraquinone dyes and common protocols for hydrophobic fluorescent probes and requires experimental validation.

Introduction

This compound (1,4-diamino-2-methoxyanthraquinone) is a water-insoluble, red-colored dye.[3] Its chemical structure, belonging to the anthraquinone class, suggests potential for fluorescence, a property that has been harnessed in other anthraquinone derivatives for biological applications.[4] Anthraquinone-based probes can exhibit desirable characteristics such as high photostability and large Stokes shifts. The hydrophobic nature of this compound suggests it may preferentially accumulate in lipid-rich environments within cells, such as lipid droplets or cellular membranes, making it a candidate for investigation as a fluorescent probe for these structures.

Physicochemical and Potential Fluorescent Properties

A summary of the known physicochemical properties of this compound is provided below. The fluorescent properties are yet to be fully characterized in a biological context and would need to be determined experimentally.

| Property | Value | Reference |

| Chemical Name | 1,4-diamino-2-methoxyanthraquinone | |

| Synonyms | C.I. 62015, Solvent Violet 26 | |

| Molecular Formula | C₁₅H₁₂N₂O₃ | |

| Molecular Weight | 268.27 g/mol | |

| CAS Number | 2872-48-2 | |

| Solubility | Insoluble in water; Soluble in ethanol and acetone | |

| Excitation Maximum (λex) | To be determined (TBD) in biological buffers | |

| Emission Maximum (λem) | To be determined (TBD) in biological buffers | |

| Stokes Shift | To be determined (TBD) | |

| Quantum Yield (Φ) | To be determined (TBD) | |

| Photostability | To be determined (TBD) |

Proposed Mechanism of Action and Potential Applications

Based on its hydrophobic nature, this compound is hypothesized to passively diffuse across the plasma membrane of live cells and accumulate in nonpolar environments. Its fluorescence may be enhanced in these hydrophobic pockets, a phenomenon known as solvatochromism, which has been observed in other dyes.

Potential Applications for Investigation:

-

Lipid Droplet Staining: As many hydrophobic dyes specifically stain lipid droplets, this compound could potentially be used to visualize and quantify these organelles in live or fixed cells. This could be valuable for studying lipid metabolism, steatosis, and related diseases.

-

Membrane Staining: The dye may incorporate into cellular membranes, allowing for the visualization of the plasma membrane and internal membrane structures.

-

General Cytoplasmic Staining: Due to its ability to interact with intracellular components, it might serve as a general cytoplasmic stain.

Experimental Protocols (Investigational)

4.1. Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium) to the desired final concentration. It is recommended to test a range of concentrations from 0.1 to 10 µM to determine the optimal signal-to-noise ratio and to assess cytotoxicity.

4.2. Live-Cell Staining Protocol

This protocol provides a general guideline for staining adherent mammalian cells. Optimization will be required for different cell types and experimental conditions.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

-

Staining:

-

Remove the culture medium.

-

Wash the cells once with pre-warmed PBS or HBSS.

-

Add the pre-warmed working solution of this compound to the cells.

-

Incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation time should be optimized.

-

-

Washing (Optional):

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or imaging medium to reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce autofluorescence).

-

Image the cells using a fluorescence microscope equipped with appropriate filters (excitation and emission wavelengths to be determined experimentally).

-

4.3. Fixed-Cell Staining Protocol

-

Cell Culture and Fixation:

-

Plate and culture cells as described for live-cell imaging.

-

Remove the culture medium and wash with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures that may be masked, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the working solution of this compound to the fixed cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence microscope.

-

Cytotoxicity Assessment

Prior to extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of this compound. A standard MTT or similar cell viability assay should be performed, incubating the cells with a range of this compound concentrations for a period relevant to the planned imaging experiments (e.g., 1 to 24 hours).

Visualizations

Caption: Workflow for the evaluation of this compound as a fluorescent probe.

Caption: Hypothetical use of this compound to study lipid droplet dynamics.

References

Application Notes and Protocols for Staining Plastics and Polymers with Disperse Red 11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the staining of various plastics and polymers using Disperse Red 11, a versatile anthraquinone-based dye. The methodologies outlined below are intended for laboratory-scale applications, including materials science research, drug delivery system development, and the visualization of polymer matrices.

Principle and Applications

This compound is a water-insoluble dye that can effectively stain a variety of hydrophobic polymers. The staining mechanism involves the penetration of the dye molecules into the polymer matrix, where they are stabilized by non-covalent interactions such as van der Waals forces and hydrogen bonds.[1] This process results in a stable and long-lasting coloration of the material.

Key Applications:

-

Visualization of Polymer Morphology: Staining with this compound allows for the microscopic visualization of polymer structures, including films, fibers, and microparticles.

-

Materials Science Research: Used in the analysis of polymer blends and composites to differentiate between components.

-

Drug Delivery Research: Its ability to interact with biological membranes makes it a subject of investigation for potential use in drug delivery systems.[1]

-

Plastics Identification: Can be used as a general stain for identifying the presence of various plastic types.[2][3][4]

Quantitative Staining Parameters

The optimal staining conditions for this compound can vary depending on the specific polymer, its morphology (e.g., film, powder, pellet), and the desired staining intensity. The following table provides suggested starting parameters for common plastics and polymers. Note: These parameters should be considered as a starting point and may require optimization for specific applications.

| Polymer Type | Common Acronym | Staining Method | This compound Concentration (suggested range) | Temperature (°C) (suggested range) | Incubation Time (minutes) (suggested range) |

| Polystyrene | PS | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 60 - 80 | 30 - 120 |

| Polyethylene (Low Density) | LDPE | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 70 - 90 | 60 - 180 |

| Polyethylene (High Density) | HDPE | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 80 - 100 | 60 - 180 |

| Polyvinyl Chloride | PVC | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 60 - 80 | 30 - 120 |

| Polyethylene Terephthalate | PET | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 80 - 100 | 60 - 180 |

| Polyamide | PA | Heat-Mediated Aqueous Staining | 10 - 100 µg/mL | 90 - 110 | 60 - 120 |

| Polyurethane | PU | Solvent-Assisted Staining | 5 - 50 µg/mL in Ethanol/Water | Room Temperature - 50 | 15 - 60 |

Experimental Protocols

Two primary methods are presented for staining plastics and polymers with this compound in a laboratory setting: Heat-Mediated Aqueous Staining and Solvent-Assisted Staining.

Protocol 1: Heat-Mediated Aqueous Staining

This protocol is suitable for a wide range of thermoplastic polymers such as Polystyrene (PS), Polyethylene (LDPE, HDPE), Polyvinyl Chloride (PVC), and Polyethylene Terephthalate (PET). The application of heat facilitates the diffusion of the dye into the polymer matrix.

Materials:

-

This compound powder

-

Deionized water

-

Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, optional, to aid dispersion)

-

Polymer sample (e.g., film, pellets, powder)

-

Glass beaker or flask

-

Heating plate with magnetic stirrer

-

Thermometer

-

Forceps

-

Ethanol (for rinsing)